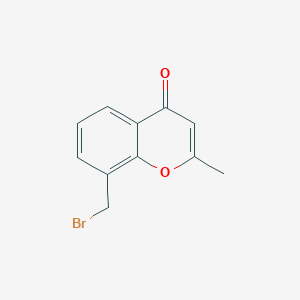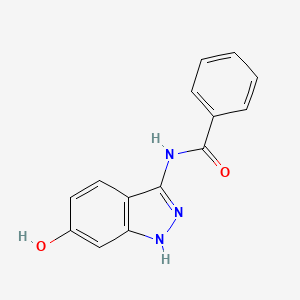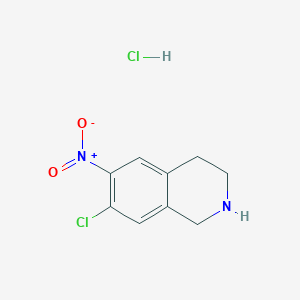
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. The tetrahydroisoquinoline scaffold is a significant structural motif in many natural and synthetic compounds, known for its diverse biological activities .
Méthodes De Préparation
The synthesis of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions starting from readily available precursors. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reaction environments to ensure efficiency .
Analyse Des Réactions Chimiques
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can occur, introducing different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative .
Applications De Recherche Scientifique
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes . For instance, its neuroprotective effects may involve the inhibition of neurotoxic pathways and the promotion of neuronal survival .
Comparaison Avec Des Composés Similaires
7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a fluorine atom instead
Propriétés
Numéro CAS |
1624262-54-9 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O2 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |
Clé InChI |
VEHCSCVOLCDQQF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


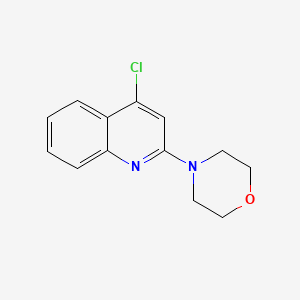
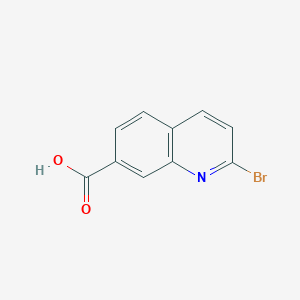

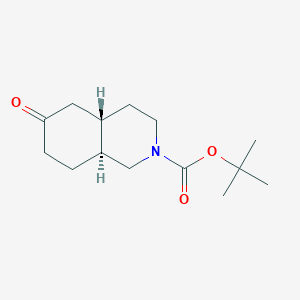
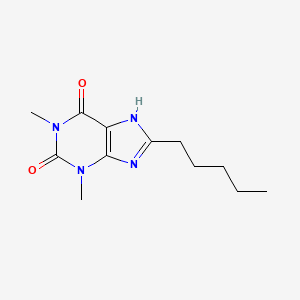

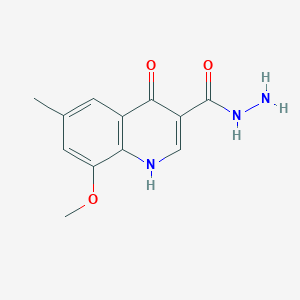
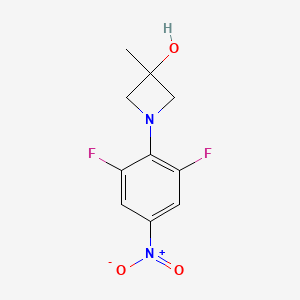

![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)

![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)
